molecular formula C16H15N3O4S B2634445 N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide CAS No. 2034571-67-8

N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide

Katalognummer B2634445
CAS-Nummer: 2034571-67-8
Molekulargewicht: 345.37
InChI-Schlüssel: QAAZCKYKTSNWBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H17N3O4/c1-8(2)12(13(19)20)16-14(21)17-7-11(18)15-9-5-3-4-6-10(9)17/h3-6,8,12H,7H2,1-2H3,(H,15,18)(H,16,21)(H,19,20)/t12-/m0/s1 . This code provides a textual representation of the compound’s molecular structure, including information about the arrangement of atoms and the connectivity of bonds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • The synthesis and characterization of closely related quinoxaline derivatives have been extensively studied. For instance, a compound was synthesized via Sonogashira cross-coupling, fully characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis, demonstrating the compound's structural integrity and potential as a precursor for further chemical transformations (Durgadas, Mukkanti, & Pal, 2013).

Antimicrobial and Anticancer Potential

  • Research on derivatives of quinoxaline has shown promising antimicrobial and anticancer properties. A study synthesized new lipophilic acetamide derivatives, showing broad spectrum antibacterial activity against both Gram-positive and Gram-negative strains, and significant antifungal activity. The study also highlighted these compounds' potential as anticancer agents, with some derivatives exhibiting inhibitory activity against EGFR protein kinase enzyme, suggesting their utility in targeted cancer therapies (Ahmed et al., 2018).

Anticonvulsant Activity

  • Another area of research has been the exploration of quinoxaline derivatives for anticonvulsant activity. A series of compounds were synthesized and evaluated, with some showing high anticonvulsant activities in experimental models. This points to the compound's potential application in developing new treatments for epilepsy or seizure disorders (Ibrahim et al., 2013).

One-Pot Synthesis Techniques

  • The compound's synthesis has also been explored through one-pot techniques, which offer efficient pathways to create 3,4-dihydroquinoxalines bearing a sulfonamide or an amide group. Such methodologies underscore the compound's versatility and potential for facile integration into various chemical frameworks for further application in drug development or material science (Alizadeh et al., 2008).

Antimalarial and COVID-19 Applications

  • Recent studies have investigated the application of sulfonamide derivatives in antimalarial activity and their potential utility in COVID-19 treatment, highlighting the compound's relevance in addressing current global health challenges. Theoretical investigations and molecular docking studies have supported these compounds' efficacy, suggesting a promising avenue for the development of novel therapeutics (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name

N-[3-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-11(20)17-12-5-4-6-13(9-12)24(22,23)19-10-16(21)18-14-7-2-3-8-15(14)19/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAZCKYKTSNWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.